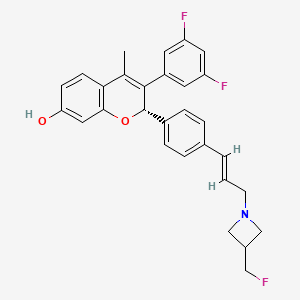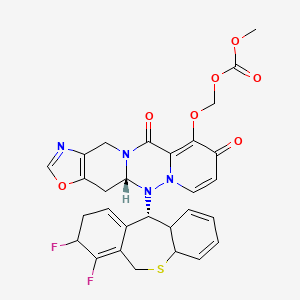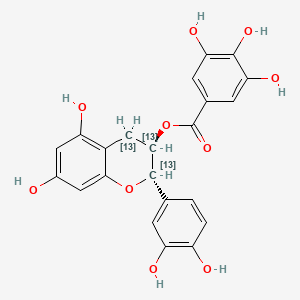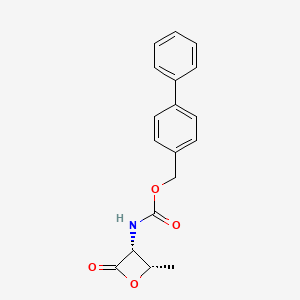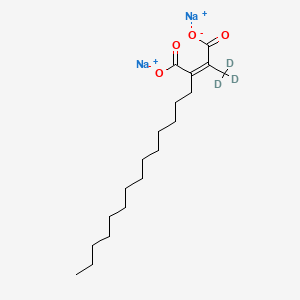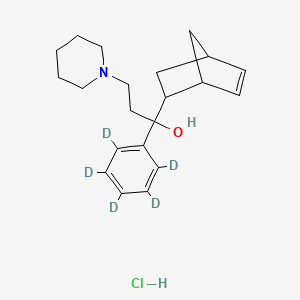
Biperiden-d5 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biperiden-d5 (hydrochloride) is a deuterated form of Biperiden hydrochloride, a muscarinic receptor antagonist. It is primarily used in the treatment of Parkinson’s disease and to control extrapyramidal side effects of neuroleptic drugs. The deuterated form, Biperiden-d5, is often used in scientific research to study the pharmacokinetics and metabolism of Biperiden due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biperiden-d5 (hydrochloride) involves the incorporation of deuterium atoms into the Biperiden molecule. One common method is the deuterium exchange reaction, where Biperiden is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. The reaction typically involves the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of Biperiden-d5 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Biperiden-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Biperiden-d5 can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert Biperiden-d5 to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the Biperiden-d5 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of Biperiden-d5.
Reduction: Reduced forms of Biperiden-d5.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Biperiden-d5 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Biperiden in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Biperiden.
Drug Interaction Studies: Used to investigate interactions between Biperiden and other drugs.
Biological Research: Employed in studies related to the effects of Biperiden on various biological systems.
Industrial Applications: Used in the development of new formulations and drug delivery systems.
Mécanisme D'action
Biperiden-d5 (hydrochloride) exerts its effects by competitively antagonizing acetylcholine at muscarinic receptors in the central and peripheral nervous systems. This action helps restore the balance between excitatory cholinergic and inhibitory dopaminergic systems in the corpus striatum, which is disrupted in Parkinson’s disease. The compound also possesses antispasmodic, antisecretory, and mydriatic effects due to its anticholinergic activity.
Comparaison Avec Des Composés Similaires
Biperiden-d5 (hydrochloride) is compared with other anticholinergic agents such as:
Trihexyphenidyl: Another muscarinic receptor antagonist used in the treatment of Parkinson’s disease. Biperiden-d5 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies.
Benztropine: Similar to Biperiden, it is used to treat Parkinson’s disease and drug-induced movement disorders. Biperiden-d5’s stable isotopic labeling makes it more suitable for detailed metabolic studies.
Procyclidine: Another anticholinergic agent with similar therapeutic uses. Biperiden-d5’s deuterated form offers unique research applications.
Propriétés
Formule moléculaire |
C21H30ClNO |
|---|---|
Poids moléculaire |
353.0 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]hept-5-enyl)-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/i1D,3D,4D,7D,8D; |
Clé InChI |
RDNLAULGBSQZMP-VTEWAWCOSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN2CCCCC2)(C3CC4CC3C=C4)O)[2H])[2H].Cl |
SMILES canonique |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B12417545.png)
![disodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12417556.png)
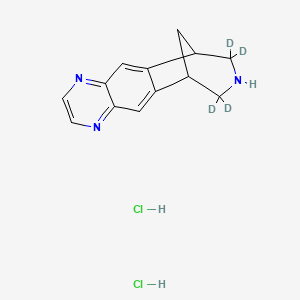
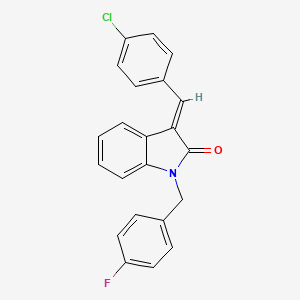
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5](/img/structure/B12417577.png)
![(6R)-4,4-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B12417590.png)
![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)

